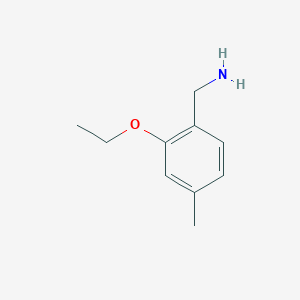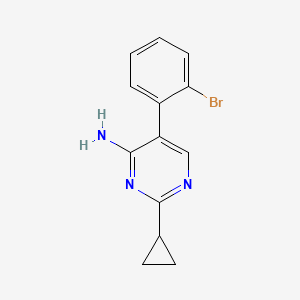
5-(2-Bromophenyl)-2-cyclopropylpyrimidin-4-amine
Overview
Description
“5-(2-Bromophenyl)-2-cyclopropylpyrimidin-4-amine” is a chemical compound that belongs to the class of organic compounds known as pyrimidines and derivatives. Pyrimidines are aromatic heterocycles characterized by a ring structure composed of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Attached to this ring would be a phenyl group (a six-membered carbon ring) with a bromine atom attached, a cyclopropyl group (a three-membered carbon ring), and an amine group (a nitrogen atom with a lone pair of electrons) .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The bromine atom on the phenyl ring could potentially be reactive in various substitution reactions. The amine group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom could increase the compound’s molecular weight and potentially its boiling point and melting point .Scientific Research Applications
Palladium-Catalyzed AminationSelective amination reactions catalyzed by palladium complexes represent a significant area of research. For instance, Ji, Li, and Bunnelle (2003) demonstrated the efficient amination of polyhalopyridines, such as 5-bromo-2-chloropyridine, using a palladium-xantphos complex to achieve high yields and chemoselectivity (Jianguo Ji, Tao Li, & W. Bunnelle, 2003). This research highlights the potential of palladium-catalyzed reactions in synthesizing aminated compounds, which could be analogous to processes involving "5-(2-Bromophenyl)-2-cyclopropylpyrimidin-4-amine."
Nucleophilic Aromatic Substitution
The process of nucleophilic aromatic substitution (S_NAr) is crucial for introducing amino groups into aromatic halides. Studies by Kroon and Plas (2010) on the amination of bromophenylpyrimidines suggest mechanisms that might be relevant for understanding reactions involving similar bromophenyl compounds (A. P. Kroon & H. Plas, 2010).
Antiviral Activity of Substituted Pyrimidines
Research on substituted pyrimidines, such as those by Hocková et al. (2003), explores their potential antiviral activities. The study on 5-substituted-2,4-diaminopyrimidines reveals specific derivatives' efficacy against retroviruses, indicating the possible biomedical applications of structurally related compounds (D. Hocková, A. Holý, M. Masojídková, G. Andrei, R. Snoeck, E. De Clercq, & J. Balzarini, 2003).
Crystallography and Regioselectivity
Investigations into the regioselectivity of reactions involving bromopyrimidines, like those conducted by Doulah et al. (2014), provide insights into the structural analysis and synthesis of new compounds through X-ray crystallography. Such research underscores the importance of understanding molecular structures for designing targeted chemical reactions (A. Doulah, H. Eshtiagh-hosseini, M. Mirzaei, M. Nikpour, A. Fazlara, & A. Salimi, 2014).
Heterocyclic Chemistry and Drug Design
The broader field of heterocyclic chemistry, as evidenced by studies on the synthesis and biological evaluation of pyrimidin-2-amines, showcases the potential for developing new molecules with specific biological activities. For example, Liu et al. (2020) designed and synthesized a series of pyrimidin-2-amines with notable anticancer activities, highlighting the therapeutic potential of novel synthetic strategies (Wenjing Liu, Guangcheng Wang, Zhiyun Peng, & Yongjun Li, 2020).
properties
IUPAC Name |
5-(2-bromophenyl)-2-cyclopropylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3/c14-11-4-2-1-3-9(11)10-7-16-13(8-5-6-8)17-12(10)15/h1-4,7-8H,5-6H2,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMANOSWIFBSNJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C(=N2)N)C3=CC=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Bromophenyl)-2-cyclopropylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



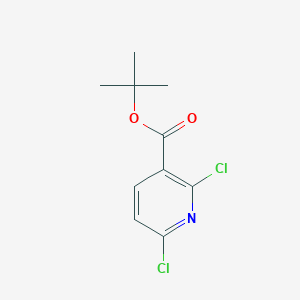
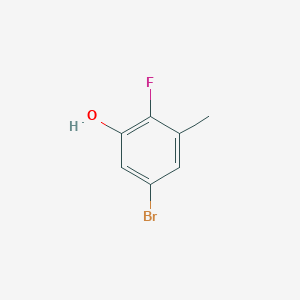
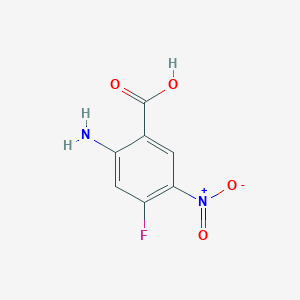
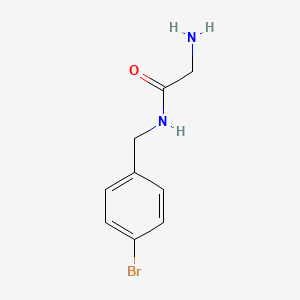
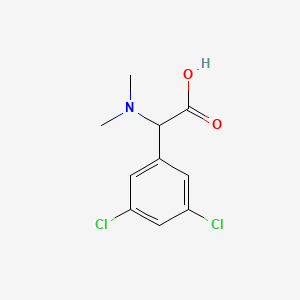
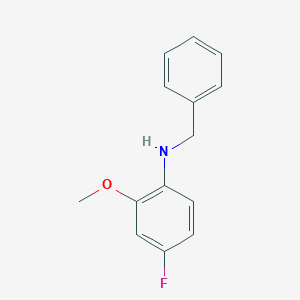
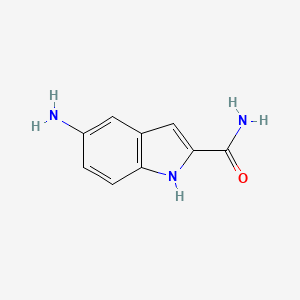
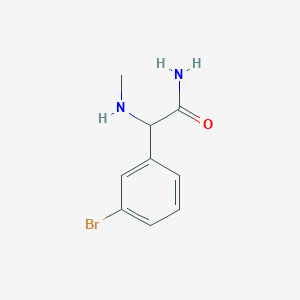
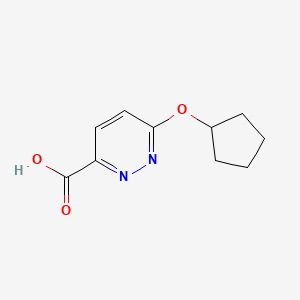
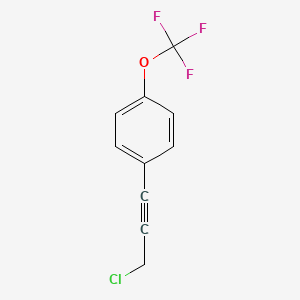
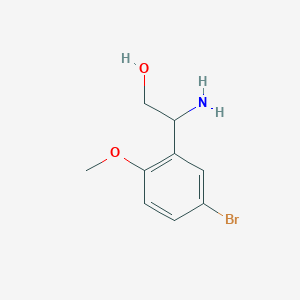
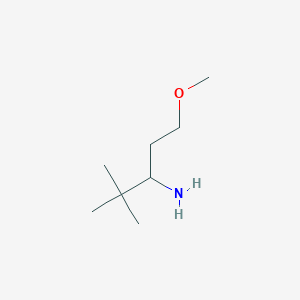
![[4-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine](/img/structure/B1528601.png)
